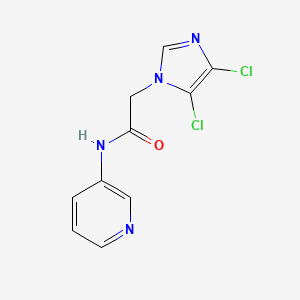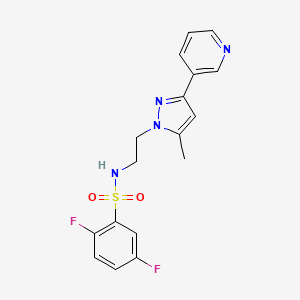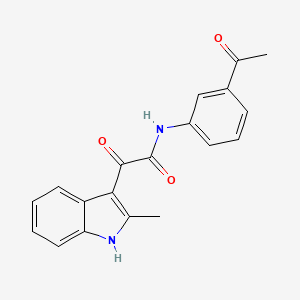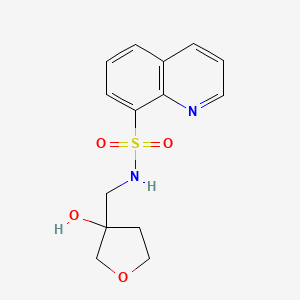
N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of “N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide” consists of a quinoline ring attached to a sulfonamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound with a chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on quinoline derivatives, including compounds structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide," highlights their synthesis and evaluation for various biological activities. These studies demonstrate the potential of quinoline and its derivatives in antimicrobial, antiviral, and anti-inflammatory applications. The synthesis processes often involve the condensation of quinoline with different substituents to yield novel compounds, which are then characterized and evaluated for their biological efficacy (Sarade, Kalyane, & Shivkumar, 2011).
Antimicrobial Applications
A notable application of quinoline sulfonamide derivatives is their antimicrobial activity. Synthesis and evaluation of these compounds have shown significant potential against various microbial strains. For instance, hybrid quinoline-sulfonamide complexes have been developed and tested for their antimicrobial efficacy, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Diaconu et al., 2020).
Enzyme Inhibition and Neuroprotection
Quinoline derivatives also play a role in enzyme inhibition, with implications for therapeutic applications. For example, sulfonamide derivatives of quinoline have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including aqueous humor secretion in the eye. This inhibition has potential implications for developing treatments for conditions such as glaucoma (Borrás et al., 1999).
Anticancer Activity
The anticancer activity of quinoline derivatives, including those with a sulfonamide moiety, has been a significant area of research. These compounds have been designed and synthesized to target various cancer cell lines, showing potential as anticancer agents through mechanisms such as enzyme inhibition. The design often aims to comply with the pharmacophore of sulfonamide compounds, indicating their role in inhibiting carbonic anhydrase isozymes, which may contribute to their anticancer activity (Ghorab, Ragab, & Hamed, 2009).
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRROTVDTOEKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


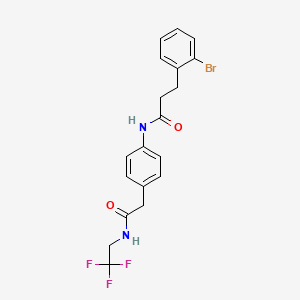
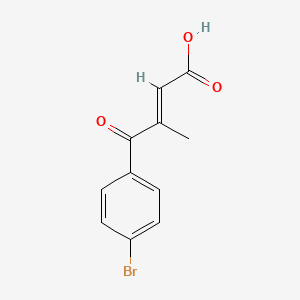
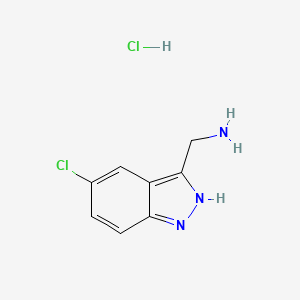
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)
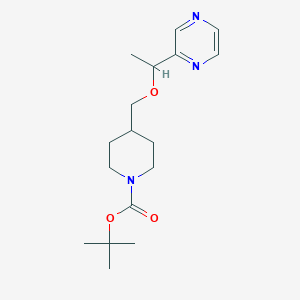

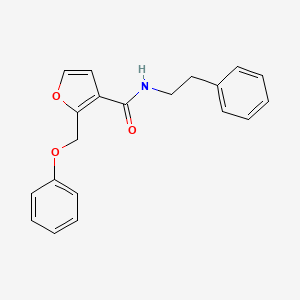
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
